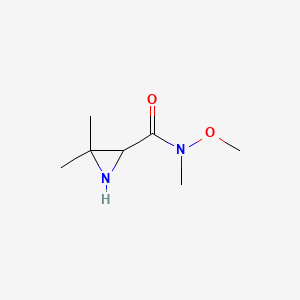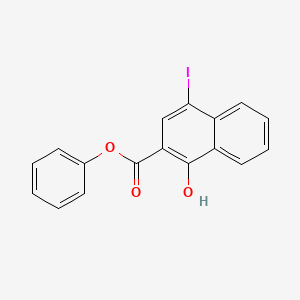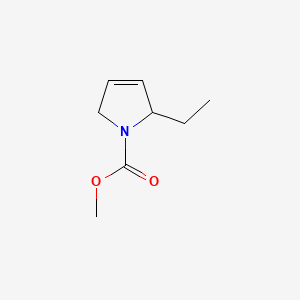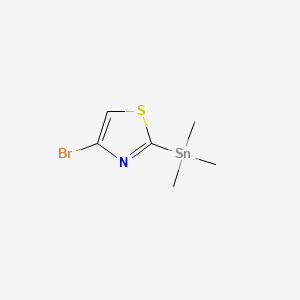
N-HEPTYL-D15 ALCOHOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Heptyl-D15 Alcohol, also known as deuterated 1-Heptanol, is a stable isotope-labeled compound. It is a derivative of 1-Heptanol where the hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptyl-D15 Alcohol typically involves the deuteration of 1-Heptanol. This process can be achieved through several methods, including:
Catalytic Exchange: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace the hydrogen atoms with deuterium.
Chemical Reduction: Reducing heptanal (heptanaldehyde) with deuterated reducing agents like lithium aluminum deuteride (LiAlD4) to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Utilizing large quantities of deuterium gas and catalysts to achieve the desired level of deuteration.
Purification: Employing techniques such as distillation and chromatography to purify the final product and ensure high isotopic purity.
Chemical Reactions Analysis
Types of Reactions
N-Heptyl-D15 Alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to heptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to heptane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) to convert the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Heptanoic acid.
Reduction: Heptane.
Substitution: Various heptyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-Heptyl-D15 Alcohol is widely used in scientific research due to its deuterium labeling, which provides several advantages:
Pharmacokinetics: Studying the metabolic pathways and pharmacokinetics of drugs by using deuterium-labeled compounds as tracers.
NMR Spectroscopy: Enhancing the resolution and sensitivity of nuclear magnetic resonance (NMR) spectroscopy studies.
Isotope Effects: Investigating kinetic isotope effects in chemical reactions to understand reaction mechanisms.
Mechanism of Action
The mechanism of action of N-Heptyl-D15 Alcohol is primarily related to its use as a tracer in scientific studies. The deuterium atoms in the compound provide a distinct signal in analytical techniques such as NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions in various systems. This helps in understanding molecular targets and pathways involved in the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
1-Heptanol: The non-deuterated form of N-Heptyl-D15 Alcohol.
Deuterated Alcohols: Other alcohols with deuterium labeling, such as deuterated methanol (CD3OD) and deuterated ethanol (C2D5OD).
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in analytical studies. Compared to its non-deuterated counterpart, it offers enhanced stability and distinct isotopic signatures, making it invaluable in research applications .
Properties
CAS No. |
194793-95-8 |
|---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
131.296 |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptan-1-ol |
InChI |
InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2 |
InChI Key |
BBMCTIGTTCKYKF-PMELWRBQSA-N |
SMILES |
CCCCCCCO |
Synonyms |
N-HEPTYL-D15 ALCOHOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,7aR)-Hexahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B574197.png)
![5-Methoxy-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B574205.png)

![4-(2-Nitroethenyl)-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B574207.png)
![7-methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B574209.png)




